molecular formula C21H23Cl2N3O3S B1674027 1H-Benzimidazole-6-carboxamide, 1-((3,4-dichlorophenyl)methyl)-2-methyl-N-(pentylsulfonyl)- CAS No. 799841-02-4

1H-Benzimidazole-6-carboxamide, 1-((3,4-dichlorophenyl)methyl)-2-methyl-N-(pentylsulfonyl)-

Cat. No. B1674027
M. Wt: 468.4 g/mol
InChI Key: QLXVZAXTUBLQJW-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-carboxamide, 1-((3,4-dichlorophenyl)methyl)-2-methyl-N-(pentylsulfonyl)- is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound with a benzene ring fused to an imidazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole core, followed by various substitutions to add the different functional groups. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole core would contribute to the compound’s aromaticity, while the carboxamide, dichlorophenyl, methyl, and pentylsulfonyl groups would each add their own unique structural characteristics.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might be reactive towards acids and bases, while the dichlorophenyl group might undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and melting and boiling points would be influenced by the functional groups present.


Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to say what the exact hazards might be, but potential concerns could include toxicity, flammability, and reactivity.


Future Directions

The future research directions for this compound would likely depend on its intended use. If it shows promise in medical applications, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed. Always consult a chemistry professional when dealing with complex compounds.


properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)16-7-9-19-20(12-16)26(14(2)24-19)13-15-6-8-17(22)18(23)11-15/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXVZAXTUBLQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-6-carboxamide, 1-((3,4-dichlorophenyl)methyl)-2-methyl-N-(pentylsulfonyl)-

CAS RN

799841-02-4
Record name FR-229934
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0799841024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FR-229934
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99G2WZ2U4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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